molecular formula C25H22N4O3 B3516101 N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide

N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide

Cat. No.: B3516101
M. Wt: 426.5 g/mol
InChI Key: XXTOMGSGFDGNEZ-UHFFFAOYSA-N
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Description

N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a phenylpyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole core: This step involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.

    Introduction of the nitrophenyl group: The nitrophenyl group is introduced via nitration of the pyrazole derivative.

    Benzylation: The benzyl group is added through a nucleophilic substitution reaction.

    Acetamide formation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be facilitated using bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide
  • N-benzyl-N-[[3-(4-aminophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide
  • N-benzyl-N-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methyl]acetamide

Uniqueness

This compound is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring electron transfer or specific binding interactions.

Properties

IUPAC Name

N-benzyl-N-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O3/c1-19(30)27(16-20-8-4-2-5-9-20)17-22-18-28(23-10-6-3-7-11-23)26-25(22)21-12-14-24(15-13-21)29(31)32/h2-15,18H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTOMGSGFDGNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)CC2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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